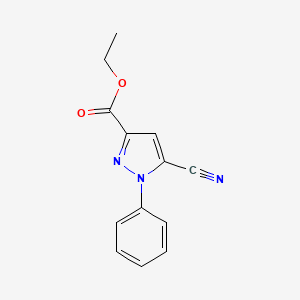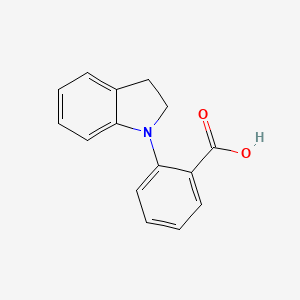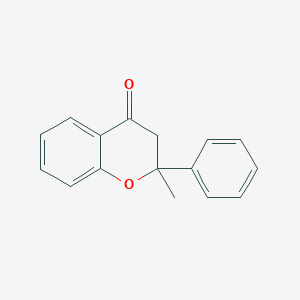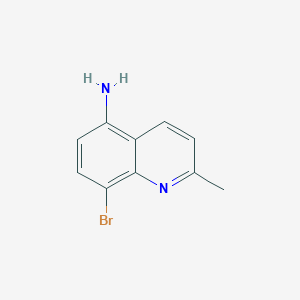![molecular formula C10H10ClN3O2 B11869985 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 6-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate or 6-thio-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
Oxidation Reactions: Formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction Reactions: Formation of dihydro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.
Scientific Research Applications
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of novel materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the context of kinase inhibition, it may interfere with the phosphorylation process, thereby disrupting cellular signaling pathways. The presence of the chlorine and acetate groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is unique due to the presence of the acetate group, which can influence its solubility and reactivity. Additionally, the chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its specific biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
(6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl) acetate |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-10(11)6(2)14-8(12-5)4-9(13-14)16-7(3)15/h4H,1-3H3 |
InChI Key |
FSJGUKNLEWLUQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)OC(=O)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)











